N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide is synthesized through complex chemical processes, such as acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, yielding a variety of related compounds. These processes are key in the synthesis of various acetamide derivatives, which are of interest in pharmaceutical and chemical research (Teng Da-wei, 2011).
Potential Therapeutic Applications
- Research has explored the potential of various substituted phenoxy acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities. Some derivatives, particularly those with halogens on the aromatic ring, show promise as therapeutic agents in these areas (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Biological Activities and Interactions
- Derivatives of this compound have been shown to exhibit antimicrobial activity. This suggests their potential use in developing new antimicrobial agents, highlighting the significance of this compound in pharmaceutical research (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
Insecticidal Properties
- Some derivatives of this compound have shown effectiveness as insecticidal agents. This research is significant for agricultural applications, particularly in pest management (Kaiwan O. Rashid et al., 2021).
Structural Analysis and Molecular Interactions
- Studies on the structure of derivatives of this compound have provided insights into their molecular interactions and properties. Understanding these interactions is crucial for the design of new compounds with desired biological activities (B. Gowda, S. Foro, & H. Fuess, 2007).
Potential Applications in Photovoltaic Efficiency
- The compound has been investigated for its potential in photovoltaic efficiency, particularly in dye-sensitized solar cells. These studies explore the photochemical and thermochemical properties of acetamide analogs, indicating the versatility of this compound beyond pharmaceutical applications (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTXIFLCJLEBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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